Home > Products > Screening Compounds P62449 > Everolimus NHS-carbonate
Everolimus NHS-carbonate -

Everolimus NHS-carbonate

Catalog Number: EVT-1501329
CAS Number:
Molecular Formula: C₅₈H₈₆N₂O₁₈
Molecular Weight: 1099.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Everolimus NHS-carbonate is a synthetic derivative of rapamycin, primarily classified as an mTOR (mammalian target of rapamycin) inhibitor. This compound is utilized in various therapeutic contexts, particularly in oncology and transplantation medicine. Everolimus is recognized for its ability to inhibit cell proliferation and angiogenesis, making it a valuable agent in the treatment of certain cancers, including renal cell carcinoma and neuroendocrine tumors. Additionally, it serves as an immunosuppressant to prevent organ transplant rejection.

Source and Classification

Everolimus is derived from the fermentation of the bacterium Streptomyces hygroscopicus, which produces rapamycin. The compound is classified as an immunosuppressant and an antineoplastic agent. It is marketed under various brand names, including Afinitor and Zortress, and is included in the European Pharmacopoeia as a recognized active substance .

Synthesis Analysis

Methods and Technical Details

The synthesis of everolimus involves several key steps:

  1. Synthesis of Chemical Precursors: The initial step includes the production of a chemical precursor through fermentation processes.
  2. Chemical Reactions: This involves two main chemical transformations that modify the precursor into everolimus.
  3. Purification: Following synthesis, the compound undergoes purification to remove any impurities.
  4. Concentration and Crystallization: The purified product is concentrated and subsequently crystallized.
  5. Lyophilization: Finally, lyophilization is performed to produce a stable amorphous powder form of everolimus .

The manufacturing process adheres to stringent quality control measures to ensure the safety and efficacy of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of everolimus is C₃₃H₄₈N₄O₁₂, with a molecular weight of 958.76 g/mol. The structure features a large lactone ring, a polyene side chain, and several functional groups that contribute to its biological activity.

  • Molecular Structure: The compound exhibits specific stereochemistry that is crucial for its interaction with the mTOR pathway.

Structural Characteristics

  • Lactone Ring: Essential for binding to target proteins.
  • Hydrophobic Regions: Facilitate membrane permeability.
Chemical Reactions Analysis

Reactions and Technical Details

Everolimus functions primarily through its interaction with mTOR, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation. Key reactions include:

  • Inhibition of mTORC1 Complex: Everolimus binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits the mTORC1 complex.
  • Disruption of Protein Synthesis: This inhibition leads to reduced protein synthesis by downregulating S6 kinase and 4E-BP1 pathways .
Mechanism of Action

Process and Data

The mechanism of action of everolimus involves several steps:

  1. Binding: Everolimus binds to FKBP12, creating a complex that specifically targets mTOR.
  2. Inhibition of Signaling Pathways: The FKBP12-everolimus-mTOR complex inhibits mTORC1 activity, leading to decreased phosphorylation of downstream targets.
  3. Effects on Cell Cycle: This inhibition results in cell cycle arrest at the G1 phase, ultimately reducing cell proliferation .

Everolimus also affects angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amorphous powder.
  • Solubility: Practically insoluble in water; soluble in anhydrous ethanol.
  • Stability: Sensitive to light and air; should be stored in a cool, dry place.

Chemical Properties

  • Polymorphism: Exhibits polymorphic behavior; consistently produced in amorphous form.
  • Hygroscopicity: Absorbs moisture from the environment .
Applications

Scientific Uses

Everolimus has several significant applications in medicine:

  1. Oncology: Used as a treatment for advanced renal cell carcinoma, breast cancer, and neuroendocrine tumors.
  2. Transplantation Medicine: Administered as an immunosuppressant to prevent organ rejection post-transplantation.
  3. Clinical Research: Investigated for its effects on metabolic pathways and potential side effects in various patient populations .
Introduction to Everolimus NHS-Carbonate

Chemical and Pharmacological Significance of Everolimus Derivatives

Everolimus (C~53~H~83~NO~14~), a macrocyclic lactone derived from sirolimus (rapamycin), functions as a potent mTOR (mechanistic target of rapamycin) kinase inhibitor with established therapeutic applications in oncology, transplantation, and tuberous sclerosis complex management [1] [6]. Its core structure features a complex polyketide backbone with key functional groups including a hydroxyl moiety at the C40 position, which serves as the primary site for chemical derivatization. The C40 hydroxyethyl modification distinguishes everolimus from sirolimus, conferring distinct pharmacokinetic properties such as higher oral bioavailability, shorter elimination half-life (~30 hours vs. ~62 hours for sirolimus), and altered metabolic pathways [2] [4]. These structural attributes make everolimus an attractive candidate for chemical functionalization, particularly for developing targeted drug conjugates that enhance tumor-specific delivery while mitigating systemic toxicity. Derivatives like everolimus NHS-carbonate represent strategic efforts to overcome limitations of the parent compound, including poor water solubility and indiscriminate cellular uptake, through precision bioconjugation strategies.

Role of N-Hydroxysuccinimide (NHS) Carbonate Ester in Drug Conjugation

N-hydroxysuccinimide (NHS) carbonate esters constitute a specialized class of amine-reactive crosslinkers that enable efficient conjugation of hydroxyl-containing compounds (like everolimus) to primary amine-bearing macromolecules under physiologically compatible conditions [3] [9]. Unlike conventional NHS esters that form stable amide bonds, NHS carbonates react with primary amines (e.g., lysine ε-amines in proteins or terminal amines in peptides) to yield carbamate (urethane) linkages, liberating N-hydroxysuccinimide as a byproduct. The reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate that collapses to release NHS and generate the stable carbamate bond [7] [9]. This chemistry offers significant advantages for everolimus conjugation:

  • Enhanced Hydrolytic Stability: Compared to ester linkages, carbamate bonds exhibit superior stability in physiological environments.
  • Controlled Reactivity: NHS carbonates demonstrate tunable reaction kinetics, allowing optimization of conjugation efficiency.
  • Bioorthogonality: Selective reactivity with amines minimizes unintended side reactions with other functional groups.
  • Structural Integrity: The carbamate linkage maintains the stereochemical configuration of everolimus, preserving mTOR-inhibitory activity post-conjugation.

Table 1: Comparison of Bioconjugation Chemistries for Everolimus

Conjugation ApproachBond FormedReaction pHStabilityLimitations
NHS CarbonateCarbamate (urethane)7.2-9.0HighAmine-specific
Conventional NHS EsterAmide7.2-9.0ModerateCompetes with hydrolysis
Carbodiimide (EDC/NHS)Amide4.5-7.5ModerateRequires carboxyl groups; complex byproducts
ImidoesterAmidine8.0-10.0ModerateHigh pH may denature proteins
MaleimideThioether6.5-7.5VariableThiol-specific; maleimide hydrolysis

Research Objectives and Gaps in Everolimus Functionalization

The development of everolimus NHS-carbonate addresses critical pharmacological challenges inherent to mTOR inhibitor therapy. Despite everolimus's clinical efficacy, its application is constrained by narrow therapeutic indices, significant interpatient pharmacokinetic variability, and dose-limiting toxicities including stomatitis, non-infectious pneumonitis, and metabolic disruptions [1] [8]. Conventional formulation approaches have achieved limited success in enhancing tumor-selective delivery. The strategic objectives for everolimus NHS-carbonate development encompass:

  • Spatiotemporal Control: Enabling selective everolimus release within tumor microenvironments via enzymatically cleavable linkers.
  • Biodistribution Optimization: Reducing renal clearance and hepatic metabolism through macromolecular conjugation.
  • Therapeutic Index Expansion: Minimizing off-target mTOR inhibition in healthy tissues.
  • Synergistic Delivery: Facilitating co-delivery with complementary therapeutic agents (e.g., antibodies, peptides).Current research gaps include insufficient understanding of structure-reactivity relationships in carbonate derivatives, limited data on conjugate stability profiles under physiological conditions, and unexplored potential for dual-functional conjugates targeting both mTOR and complementary pathways. Furthermore, the impact of the carbamate linker on everolimus's molecular interactions with FKBP-12 and mTOR complexes remains inadequately characterized [2].

Properties

Product Name

Everolimus NHS-carbonate

Molecular Formula

C₅₈H₈₆N₂O₁₈

Molecular Weight

1099.31

Synonyms

40-O-(2-Hydroxyethyl)rapamycin N-Hydroxysuccinimidecarbonate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.